Lipophilicity Reduction vs. Morpholine, Piperidine, and Piperazine Carboxylic Acids: logD7.4 Lowering of up to −1.0
Azaspiro[3.3]heptane-containing molecules exhibit consistently lower logD7.4 values compared to their morpholine, piperidine, and piperazine analogs. In a systematic matched-pair analysis of six different series, replacement of morpholine, piperidine, or piperazine with the corresponding azaspiro[3.3]heptane scaffold reduced measured logD7.4 by as much as −1.0 relative to the parent heterocycle [1]. This counterintuitive lipophilicity reduction—occurring despite the net addition of a carbon atom—is rationalized by the increased pKa of the azaspiro[3.3]heptane nitrogen, which enhances protonation at physiological pH and reduces partitioning into organic phase [1].
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | Azaspiro[3.3]heptane-containing molecules: logD7.4 reduction up to −1.0 vs. comparator heterocycles (class-level measurement) |
| Comparator Or Baseline | Matched molecular pairs containing morpholine, piperidine, or piperazine in place of azaspiro[3.3]heptane |
| Quantified Difference | ΔlogD7.4 = up to −1.0 (lower lipophilicity for azaspiro[3.3]heptane) |
| Conditions | Systematic matched-pair analysis across six medicinal chemistry series; logD7.4 measured chromatographically |
Why This Matters
Lower logD7.4 correlates with reduced phospholipidosis risk, lower hERG liability, and improved developability profiles, making azaspiro[3.3]heptane scaffolds preferable for oral drug candidates where lipophilicity-driven attrition is a concern.
- [1] Degorce S, Harris C, Littlewood P, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198-1204. doi:10.1021/acsmedchemlett.9b00248. View Source
